2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one
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Overview
Description
2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 3-chlorobenzylsulfanyl group and a 2-phenylethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium.
Introduction of the 3-chlorobenzylsulfanyl Group: The 3-chlorobenzylsulfanyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable thiol reagent.
Attachment of the 2-phenylethyl Group: The 2-phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: N-bromosuccinimide (NBS), benzyl chloride, thiol reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(3-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzylsulfanyl and 2-phenylethyl groups enhances its potential as a therapeutic agent and differentiates it from other quinazolinone derivatives.
Properties
Molecular Formula |
C23H19ClN2OS |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H19ClN2OS/c24-19-10-6-9-18(15-19)16-28-23-25-21-12-5-4-11-20(21)22(27)26(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
TTWWVQBRBDEDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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